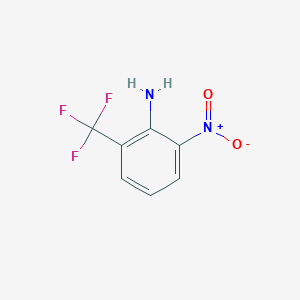

2-Nitro-6-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(6(4)11)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLJFFUIURSSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443726 | |

| Record name | 2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24821-17-8 | |

| Record name | 2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)aniline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Nitro-6-(trifluoromethyl)aniline. It provides an in-depth analysis of its core properties, synthesis, applications, and safety protocols, grounded in established scientific literature and field-proven insights.

Introduction: Strategic Importance in Chemical Synthesis

This compound is a key organic building block, distinguished by the unique electronic and steric properties conferred by its ortho-substituted nitro and trifluoromethyl groups. The electron-withdrawing nature of both substituents significantly influences the reactivity of the aniline ring and the amino group, making it a valuable precursor in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. Understanding its chemical behavior is paramount for its effective utilization in multi-step synthetic campaigns. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Chemical Identity and Core Properties

A precise understanding of the fundamental properties of a reagent is the foundation of its successful application in research and development.

Identification

The compound is unambiguously identified by the following descriptors:

| Identifier | Value | Source |

| CAS Number | 24821-17-8 | [][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | α,α,α-Trifluoro-6-nitro-ortho-toluidine, 2-Amino-3-nitrobenzotrifluoride | [3][5] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3][4][5] |

| Molecular Weight | 206.12 g/mol | [3][4][5] |

| InChI Key | MFLJFFUIURSSKM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | Nc1c(cccc1C(F)(F)F)=O | [3] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Melting Point | 48-52 °C | [3] |

| Flash Point | > 110 °C (> 230.0 °F) - closed cup | [3] |

| Purity | Typically ≥97% | [3][5] |

The solid form at room temperature simplifies handling and weighing, while the relatively low melting point allows for its use in molten state or in various organic solvents. The high flash point indicates low flammability under standard laboratory conditions.

Synthesis and Characterization

While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed journals, its structure suggests logical synthetic pathways derived from commercially available precursors. A plausible approach involves the nitration of 2-(trifluoromethyl)aniline.

Caption: Plausible synthetic route to this compound.

This reaction's causality is based on electrophilic aromatic substitution. The amino group is a strong activating group and ortho-, para-director. However, under strong acidic conditions (necessary for nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. The trifluoromethyl group is also deactivating and meta-directing. The resulting substitution pattern can be complex, and careful control of reaction conditions is essential to achieve the desired 2,6-disubstituted product and minimize the formation of other isomers. Purification would typically be achieved via column chromatography or recrystallization.

Characterization of the final product would involve standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry: To verify the molecular weight of 206.12 g/mol .

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches for the amine and N-O stretches for the nitro group.

Key Applications in Research and Development

This compound is a valuable intermediate, primarily used in the synthesis of heterocyclic systems. Its unique substitution pattern provides a scaffold for building complex molecular architectures.

Synthesis of Benzimidazoles and Quinoxalines

A primary application is in the preparation of substituted benzimidazoles and quinoxalines.[] These heterocyclic motifs are prevalent in many pharmaceutical agents due to their ability to mimic biological structures and interact with various enzymes and receptors.

The synthesis proceeds via a reductive cyclization mechanism. The nitro group is reduced in situ to an amino group, which then undergoes condensation with a suitable carbonyl partner.

Caption: Workflow for synthesis of heterocycles from this compound.

Causality: The use of a reducing agent like indium is critical. It selectively reduces the nitro group in the presence of other functional groups, creating a diamine intermediate. This intermediate is highly reactive and immediately undergoes intramolecular cyclization with the co-reactant (e.g., an orthoester for benzimidazoles or a 1,2-diketone for quinoxalines) in a one-pot reaction, which is an efficient and atom-economical approach.[]

Building Block in Medicinal Chemistry

The trifluoromethylaniline scaffold is a privileged structure in drug design. The CF₃ group can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The aniline nitrogen provides a convenient handle for further functionalization, allowing for the construction of diverse compound libraries for screening.[1][6]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with this compound. The information presented here is a summary and should be supplemented with a thorough review of the full Safety Data Sheet (SDS).

Hazard Classification

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [5] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

Recommended Handling Protocol (Self-Validating System)

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 respirator is recommended.[3]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Handling Practices: Avoid generating dust. Use spark-proof tools and avoid sources of ignition.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

This protocol constitutes a self-validating system; adherence to each step minimizes exposure and mitigates the risks identified in the hazard classification.

Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol is a representative example of how this compound is used in practice, based on its documented reactivity.[]

Objective: To synthesize a quinoxaline derivative via reductive coupling of this compound with benzil.

Materials:

-

This compound (1.0 mmol, 206.1 mg)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.2 mg)

-

Indium powder (2.0 mmol, 229.6 mg)

-

Anhydrous ethanol (10 mL)

-

Hydrochloric acid (aqueous, 1 M)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, benzil, and anhydrous ethanol.

-

Stir the mixture to achieve a suspension.

-

Add the indium powder to the flask, followed by 1 mL of 1 M HCl. The acid serves to activate the indium.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the remaining indium and its salts. Wash the pad with a small amount of ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoxaline product.

-

Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

References

-

Angene Chemical. (2024, December 1). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Papageorgiou, C. (n.d.). The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-6-(trifluoromethyl)aniline

Introduction

2-Nitro-6-(trifluoromethyl)aniline is a key chemical intermediate whose unique structural characteristics—a trifluoromethyl group and a nitro group positioned ortho to an aniline amine—confer upon it a distinct reactivity profile. This makes it a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the nucleophilicity of the aniline amine and the electron density of the aromatic ring, thereby dictating its behavior in chemical reactions.

This guide provides a comprehensive exploration of the critical physicochemical properties of this compound, offering insights into its molecular structure, solubility, stability, and reactivity. Understanding these fundamental characteristics is paramount for researchers and drug development professionals seeking to effectively utilize this compound in synthetic strategies and molecular design.

Molecular Structure and Identification

The molecular identity of this compound is defined by its specific arrangement of atoms and functional groups. A clear understanding of its structural representation is the first step in appreciating its chemical behavior.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 24821-17-8[1]

-

Molecular Formula: C₇H₅F₃N₂O₂[1]

-

Molecular Weight: 206.12 g/mol [1]

-

Synonyms: α,α,α-Trifluoro-6-nitro-ortho-toluidine, 2-Amino-3-nitrobenzotrifluoride

Structural Representation

The arrangement of the functional groups on the aniline ring is crucial to the molecule's properties. The ortho positioning of the bulky and electron-withdrawing trifluoromethyl and nitro groups relative to the amino group creates significant steric hindrance and electronic effects.

Caption: Molecular structure of this compound.

Physicochemical Data

A quantitative understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings. These properties are summarized in the table below.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 48-52 °C | |

| Boiling Point | >110 °C (closed cup) | |

| Flash Point | >110 °C (closed cup) |

Reactivity and Synthetic Applications

The chemical behavior of this compound is largely dictated by the interplay of its three functional groups. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups decrease the basicity of the aniline nitrogen and deactivate the aromatic ring towards electrophilic substitution. However, this electronic profile makes the compound a valuable precursor in several important transformations.

This compound is a versatile reactant for preparing benzimidazoles through reductive heterocyclization with orthoesters using indium.[] It is also utilized in the one-pot synthesis of quinoxalines via reductive coupling with 1,2-diketones, also employing indium.[]

Synthetic Utility Workflow

The general utility of this compound in multi-step synthesis often involves the transformation of the nitro and amino groups to introduce further complexity.

Caption: Synthetic pathways involving this compound.

Safety and Handling

Appropriate safety precautions are essential when handling this compound due to its potential hazards.

Hazard Identification

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical parameters. These should be adapted based on available instrumentation and specific experimental goals.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely powder a small sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

-

Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Add approximately 1 mL of each solvent to the corresponding test tube.

-

Add a small, precisely weighed amount (e.g., 10 mg) of this compound to each test tube.

-

Agitate each mixture vigorously for 1-2 minutes.

-

Observe each tube for the dissolution of the solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC would be employed after creating saturated solutions.

Conclusion

This compound is a chemical compound with a unique substitution pattern that imparts valuable reactivity for synthetic chemistry. Its physicochemical properties, characterized by a low melting point and the strong electron-withdrawing nature of its substituents, make it a versatile building block. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials.

References

-

Chemsrc. (n.d.). 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). Retrieved from [Link]

-

Angene Chemical. (2024, December 1). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Nitro-6-(trifluoromethyl)aniline

Molecular Structure and Physicochemical Properties

2-Nitro-6-(trifluoromethyl)aniline is an aromatic compound with the chemical formula C₇H₅F₃N₂O₂ and a molecular weight of 206.12 g/mol .[1][2] Its structure features a benzene ring substituted with a nitro group, an amine group, and a trifluoromethyl group, leading to a unique electronic and steric environment that influences its spectroscopic properties.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 24821-17-8 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| Synonyms | 2-Amino-3-nitrobenzotrifluoride, α,α,α-Trifluoro-6-nitro-ortho-toluidine | [2] |

digraph "2_Nitro_6_trifluoromethyl_aniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with coordinates for better layout C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-2.0!"]; C4 [label="C", pos="0.75,-2.0!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituent nodes N1 [label="NH₂", pos="0,3.0!"]; N2 [label="NO₂", pos="-2.8,-1.0!"]; CF3 [label="CF₃", pos="2.8,-1.0!"];

// Edges for the benzene ring C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- N1; C2 -- N2; C5 -- CF3;

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, width=0.01, height=0.01, style=invis]; p1 [pos="0,0!"]; p2 [pos="0.8,0.4!"]; p3 [pos="0.8,-0.4!"]; p4 [pos="0,-0.8!"]; p5 [pos="-0.8,-0.4!"]; p6 [pos="-0.8,0.4!"]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p1 [style=invis]; }

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in this compound.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the amine group.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 8.5 | d, t, d | J ≈ 7-9 |

| Amine-H (NH₂) | 5.0 - 7.0 | br s | - |

d = doublet, t = triplet, br s = broad singlet

Causality Behind Expected Shifts: The aromatic region will likely display a complex splitting pattern due to the coupling between the three adjacent protons. The exact chemical shifts will depend on the specific electronic and steric interactions of the substituents. The amine protons are expected to appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic C-NH₂ | 140 - 150 | s | - |

| Aromatic C-NO₂ | 145 - 155 | s | - |

| Aromatic C-CF₃ | 120 - 130 | q | ¹JCF ≈ 270-280 |

| Aromatic C-H | 115 - 135 | d | ¹JCH ≈ 160-170 |

| CF₃ | 120 - 130 | q | ¹JCF ≈ 270-280 |

s = singlet, d = doublet, q = quartet

Causality Behind Expected Shifts: The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon directly attached to the electron-withdrawing nitro group will be deshielded and appear at a lower field. The carbon of the trifluoromethyl group will show a large one-bond coupling constant with the fluorine atoms.

¹⁹F NMR Spectroscopy

Expected ¹⁹F NMR Spectral Data:

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CF₃ | -60 to -65 | s |

s = singlet

Causality Behind Expected Shifts: The chemical shift of the trifluoromethyl group is characteristic and falls within a well-defined region for trifluoromethyl groups attached to an aromatic ring. The absence of neighboring fluorine or hydrogen atoms that would couple to the CF₃ group results in a singlet.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (doublet) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| N-O stretch (nitro, asymmetric) | 1500 - 1550 | Strong |

| N-O stretch (nitro, symmetric) | 1330 - 1370 | Strong |

| C-F stretch (trifluoromethyl) | 1100 - 1300 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |

Causality Behind Expected Bands: The primary amine will show two N-H stretching bands (symmetric and asymmetric). The nitro group will exhibit two strong, characteristic stretching vibrations. The C-F bonds of the trifluoromethyl group will result in strong absorption bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: A typical workflow for acquiring mass spectral data using GC-MS.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining theoretical predictions, comparative data from similar compounds, and detailed experimental protocols, researchers and scientists can effectively approach the characterization of this molecule. The provided workflows for NMR, IR, and MS are designed to be self-validating and ensure the acquisition of high-quality, reliable data essential for research and development in the chemical and pharmaceutical industries.

References

-

PubChemLite. 2-amino-3-nitrobenzotrifluoride (C7H5F3N2O2). [Link]

-

NIST. Aniline, 2-nitro-4-trifluoromethyl-. [Link]

-

Amerigo Scientific. 2-Chloro-6-nitro-4-(trifluoromethyl)aniline. [Link]

-

PubChem. 3-(Trifluoromethyl)aniline. [Link]

-

NIST. 2-Amino-5-nitrobenzotrifluoride. [Link]

-

NIST. Aniline, 2-nitro-4-trifluoromethyl-. [Link]

-

ChemSrc. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

-

Journal of the American Chemical Society. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. [Link]

- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

PubChem. 2-(Trifluoromethyl)aniline. [Link]

-

PubChem. CID 158884293 | C14H10F6N4O4. [Link]

-

ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

ResearchGate. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. [Link]

-

International Science Community Association. Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. [Link]

-

NIST. Aniline. [Link]

Sources

synthesis and characterization of 2-Nitro-6-(trifluoromethyl)aniline.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitro-6-(trifluoromethyl)aniline

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound (CAS No: 24821-17-8). This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic and steric properties imparted by its ortho-nitro, amino, and trifluoromethyl substituents. The trifluoromethyl group, a potent electron-withdrawing moiety, often enhances metabolic stability and binding affinity in drug candidates.[1][2] The adjacent nitro and amine groups provide a versatile scaffold for constructing heterocyclic systems, such as benzimidazoles, which are prevalent in pharmaceuticals.[][4] This document offers field-proven insights into a robust synthetic pathway, outlines a suite of analytical techniques for structural verification and purity assessment, and discusses the scientific rationale behind these methodologies.

Introduction and Strategic Importance

This compound, also known as 2-Amino-3-nitrobenzotrifluoride, is an orange solid organic compound.[4][5] Its strategic importance lies in the specific arrangement of its functional groups. The aniline moiety provides a nucleophilic center and a handle for amide bond formation or diazotization reactions.[4] The electron-withdrawing nitro and trifluoromethyl groups significantly decrease the basicity of the aniline nitrogen, influencing its reactivity and the electronic properties of the entire molecule.[1][4] This unique electronic profile makes it a sought-after intermediate for creating complex molecular architectures in agrochemical and pharmaceutical research.[1][6]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24821-17-8 | [7] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [7] |

| Molecular Weight | 206.12 g/mol | [7] |

| Appearance | Solid, orange crystals or powder | [8] |

| Melting Point | 48-52 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the principle that electron-withdrawing groups (like -NO₂ and -CF₃) ortho and para to a leaving group activate the aromatic ring towards nucleophilic attack. The chosen pathway involves the ammonolysis of a suitable halo-substituted precursor.

A plausible and efficient precursor is 2-Chloro-1-nitro-3-(trifluoromethyl)benzene . The chlorine atom serves as an excellent leaving group, and its position is activated by both the adjacent nitro group and the trifluoromethyl group, facilitating displacement by ammonia.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

Causality: This protocol is analogous to established industrial processes for preparing substituted nitroanilines, where a halogenated and activated benzene ring is treated with ammonia at elevated temperature and pressure.[9][10] The use of a sealed, pressure-rated vessel is critical to maintain the concentration of the ammonia nucleophile and reach the necessary reaction temperature.

-

Reactor Setup : To a high-pressure autoclave, add 2-Chloro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq).

-

Reagent Addition : Add a significant molar excess of aqueous ammonia (e.g., 5-10 eq) or a solution of ammonia in a polar aprotic solvent like DMSO.[10] The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Conditions : Seal the reactor and heat to a temperature between 100-150 °C.[9] The internal pressure will increase due to the vapor pressure of the solvent and ammonia. The reaction is typically monitored by HPLC or TLC to track the consumption of the starting material.

-

Reaction Work-up : After cooling the reactor to room temperature, vent any excess ammonia pressure in a fume hood. Transfer the reaction mixture to a separatory funnel.

-

Extraction : Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. The organic phase will contain the desired aniline product, while the aqueous phase will contain ammonium chloride and unreacted ammonia.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude orange solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product with high purity.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach.

Spectroscopic Characterization

Caption: Analytical workflow for product verification and purity assessment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

-

Aromatic Region (approx. 6.8-8.2 ppm) : Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of their ortho, meta, and para relationships. The proton ortho to the nitro group is typically the most downfield.

-

Amine Protons (-NH₂) : A broad singlet is expected, typically in the range of 6.0-6.5 ppm. Its chemical shift can be concentration-dependent and the signal can be exchanged with D₂O.

-

-

¹³C NMR : The spectrum will show seven distinct carbon signals.

-

Aromatic Carbons : Six signals in the aromatic region (approx. 115-150 ppm). The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups will be significantly deshielded (downfield).

-

Trifluoromethyl Carbon (-CF₃) : A characteristic quartet (due to coupling with the three fluorine atoms) is expected around 120-125 ppm.

-

-

¹⁹F NMR : This spectrum provides a simple and clean confirmation of the -CF₃ group. A sharp singlet is expected, as there are no adjacent protons to couple with.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3350 - 3500 | Characteristic of primary amines. Two distinct bands are expected.[11] |

| Nitro (N=O) | Asymmetric & Symmetric Stretch | 1500 - 1550 (asym)1330 - 1370 (sym) | Strong absorptions confirming the nitro group.[11] |

| Aromatic (C=C) | Stretch | 1570 - 1620 | Indicates the presence of the benzene ring.[11] |

| Trifluoromethyl (C-F) | Stretch | 1000 - 1250 | Strong, broad absorptions characteristic of C-F bonds.[12] |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : In electron ionization (EI) mode, a prominent peak at m/z 206.03 would correspond to the molecular weight of C₇H₅F₃N₂O₂.

-

Fragmentation : Common fragmentation pathways for nitroanilines include the loss of NO, NO₂, and the nitro group followed by sequential loss of hydrogen.[13] For this molecule, loss of the nitro group (-46 Da) would lead to a fragment at m/z 160.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is the standard method for determining the purity of the final product.[14][15]

-

Method : A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (both often containing 0.1% formic acid or TFA) is typically effective.

-

Detection : The compound has strong UV absorbance due to the nitrated aromatic system, allowing for sensitive detection. Purity is calculated from the relative peak area of the main product peak.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can also be used to assess purity and confirm identity, provided the compound is sufficiently volatile and thermally stable.[16] The resulting mass spectrum can be compared against a library or the data obtained from direct infusion MS.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial intermediate. Its value is realized in subsequent synthetic steps.

-

Synthesis of Benzimidazoles : The most common application involves the reduction of the nitro group to an amine, yielding 1,2-diamino-3-(trifluoromethyl)benzene. This diamine is a key precursor that can be cyclized with various reagents (aldehydes, carboxylic acids, etc.) to form a wide range of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

-

Scaffold for Kinase Inhibitors : The aniline nitrogen can be functionalized to build libraries of compounds for screening against biological targets like protein kinases. The trifluoromethyl group can enhance binding by participating in favorable interactions within the kinase active site.[17][18]

-

Agrochemicals : The trifluoromethyl-substituted pyridine and aniline moieties are common in modern pesticides and herbicides.[1][19] This building block provides a route to novel agrochemical candidates.

Conclusion

This guide has detailed a robust and scientifically-grounded approach to the The proposed SNAr synthesis is reliable and scalable. The comprehensive analytical workflow, combining NMR, IR, MS, and chromatography, ensures the unambiguous identification and high-purity confirmation of the final product. By understanding the causality behind the experimental choices and the data derived from characterization, researchers can confidently utilize this versatile building block to advance projects in drug discovery, agrochemicals, and materials science.

References

-

PubChem. 2-(Trifluoromethyl)aniline Compound Summary. [Link]

- Google Patents.

-

Smith, G. et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. [Link]

- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Edelbach, B. L. et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett. [Link]

-

Shimizu, M. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

PubChem. 2-nitro-4-(trifluoromethyl)aniline Compound Summary. [Link]

- Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Chemsrc. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. [Link]

-

European Chemicals Bureau. European Union Risk Assessment Report: 2-nitroaniline. (2003). [Link]

-

Chromatography Online. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Chongqing Chemdad Co., Ltd. 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

PubChem. 2-Nitroaniline Compound Summary. [Link]

-

Wikipedia. 2-Nitroaniline. [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies...of 2-chloro-5-(trifluoromethyl) aniline. [Link]

-

SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline 13C NMR. [Link]

-

NIST WebBook. o-Nitroaniline. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-6-nitro-4-(trifluoromethyl)aniline, 97% 5 g | Request for Quote [thermofisher.com]

- 9. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 10. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

A Technical Guide to the Solubility of 2-Nitro-6-(trifluoromethyl)aniline in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 2-Nitro-6-(trifluoromethyl)aniline (CAS 24821-17-8). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document addresses the theoretical underpinnings of its solubility based on molecular structure, provides a detailed experimental protocol for accurate solubility determination, and presents a framework for the systematic reporting of these findings.

Introduction to this compound

This compound is a substituted aromatic amine featuring a trifluoromethyl group and a nitro group ortho to the amine functionality. These substituents significantly influence the molecule's physicochemical properties, including its melting point, polarity, and, consequently, its solubility in various solvents.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 24821-17-8 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 48-52 °C | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound exhibits a combination of polar and non-polar characteristics.

-

Amino Group (-NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which would suggest an affinity for polar protic solvents.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions, favoring solubility in polar aprotic solvents.

-

Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group that contributes to the molecule's overall non-polar character, suggesting solubility in non-polar solvents.

-

Benzene Ring: The aromatic ring is non-polar and will interact favorably with other aromatic or non-polar solvents through van der Waals forces.

The interplay of these functional groups results in a molecule with moderate overall polarity. It is anticipated to have low solubility in highly polar protic solvents like water and in very non-polar aliphatic solvents like hexane. Its solubility is expected to be greatest in solvents of intermediate polarity, particularly those that can engage in dipole-dipole interactions.

Quantitative Solubility Data

As of the date of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of common organic solvents is not available. For applications in chemical synthesis, purification, and formulation where precise knowledge of solubility is essential, experimental determination is strongly recommended. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | ||

| Water | Data not available | Data not available | Expected to be poorly soluble. | |

| Polar Aprotic | Acetone | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | ||

| Dimethylformamide (DMF) | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | ||

| Non-Polar Aromatic | Toluene | Data not available | Data not available | |

| Chlorinated | Dichloromethane | Data not available | Data not available | |

| Chloroform | Data not available | Data not available | ||

| Ethers | Diethyl Ether | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Data not available | Data not available | ||

| Aliphatic | n-Hexane | Data not available | Data not available | Expected to be poorly soluble. |

Experimental Protocol for Isothermal Equilibrium Solubility Determination

The following protocol describes the "shake-flask" method, a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. This method ensures that the solvent is fully saturated with the solute at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Temperature probe

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the target temperature (e.g., 25°C).

-

Agitate the slurry for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the diluted sample and the standard solutions using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound and the respective solvents before commencing any experimental work. As a general precaution, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

Conclusion

References

Sources

A Technical Guide to the Theoretical Calculation and Analysis of 2-Nitro-6-(trifluoromethyl)aniline Molecular Orbitals

Abstract

This technical guide provides a comprehensive, step-by-step framework for the theoretical calculation and analysis of the molecular orbitals of 2-Nitro-6-(trifluoromethyl)aniline. This molecule serves as a pertinent case study due to the presence of two powerful electron-withdrawing groups—the nitro (NO₂) and trifluoromethyl (CF₃) moieties—which are of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the electronic landscape of such molecules is paramount for predicting reactivity, stability, and potential intermolecular interactions. This document details the theoretical underpinnings of computational chemistry, provides a validated protocol using Density Functional Theory (DFT), and offers in-depth guidance on interpreting the results, including frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps. The methodologies described herein are designed to be robust, reproducible, and directly applicable to the rational design of novel chemical entities.

Introduction: The Scientific Imperative

In the fields of drug discovery and materials science, the electronic properties of a molecule are fundamental to its function. The strategic incorporation of specific functional groups can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.[1][2] this compound is a compelling subject for theoretical analysis due to its unique substitution pattern on the aniline scaffold.

-

The Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern medicinal chemistry.[1][2] Its high electronegativity and metabolic stability can enhance a drug's lipophilicity, binding affinity, and bioavailability, ultimately improving its therapeutic efficacy.[3][4][5]

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic structure of a molecule through both inductive and resonance effects.[6][7] This modulation is critical for tuning a molecule's reactivity and its potential application in areas like molecular electronics.[8][9]

By studying the molecular orbitals of this compound, we can gain predictive insights into its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding, as their energies and spatial distributions govern the molecule's susceptibility to electrophilic or nucleophilic attack and its overall kinetic stability.[10][11] This guide provides the theoretical basis and a practical workflow to perform these critical calculations.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any computational investigation hinges on the selection of an appropriate theoretical method and basis set. This choice represents a crucial balance between computational cost and the desired level of accuracy.

Core Concepts: Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important of these orbitals are the Frontier Molecular Orbitals (FMOs):

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity).

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. The LUMO's energy is related to the electron affinity and indicates the molecule's capacity to accept electrons (electrophilicity).

-

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[11] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Computational Methods: DFT as the Modern Workhorse

While several methods exist, Density Functional Theory (DFT) has emerged as the preeminent tool for electronic structure calculations in molecular systems.

-

Hartree-Fock (HF) Theory: As a foundational ab initio method, HF approximates the many-electron wavefunction as a single Slater determinant.[12] While computationally efficient, its primary limitation is the neglect of electron correlation, which can affect the accuracy of the results.[13][14][15]

-

Density Functional Theory (DFT): DFT offers a more pragmatic approach by calculating the total energy based on the electron density rather than the complex wavefunction.[16] Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from HF theory, providing a higher degree of accuracy that often correlates well with experimental results for organic molecules.[17][18]

Causality of Method Choice: For a molecule like this compound, which contains highly electronegative atoms and complex electronic effects, DFT (specifically with a hybrid functional like B3LYP) is the recommended choice. It provides a robust treatment of electron correlation at a tenable computational cost, making it ideal for accurately predicting the energies and shapes of molecular orbitals.

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets are commonly used for their efficiency and systematic construction.

-

The 6-31G (or 6-31G(d)) Basis Set:* This is a split-valence basis set that offers a good compromise between accuracy and computational expense.[19][20] The "(d)" notation signifies the addition of d-type polarization functions on heavy (non-hydrogen) atoms.[21][22]

Causality of Basis Set Choice: Polarization functions are essential for describing the anisotropic electron density in molecules with polar bonds, such as the C-N, N-O, and C-F bonds in our target molecule. They allow the orbitals to change shape and shift their centers away from the nuclei, providing the necessary flexibility to accurately model the molecular charge distribution. The 6-31G* basis set is therefore a well-validated and appropriate starting point for this analysis.

A Validated Computational Protocol

The following section outlines a detailed, step-by-step methodology for calculating the molecular orbitals of this compound. This workflow is designed to be self-validating at critical junctures. Common quantum chemistry software packages like Gaussian[23][24] or ORCA[25][26][27] can be used to execute these steps.

The Computational Workflow

The overall process follows a logical sequence to ensure the final results are derived from a physically meaningful molecular structure.

Caption: Computational workflow for molecular orbital analysis.

Step-by-Step Methodology

Step 1: Molecular Structure Input

-

Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro).

-

Perform an initial "clean-up" or rough geometry optimization using molecular mechanics if available.

-

Generate the input file for your quantum chemistry software. Specify the charge (0) and multiplicity (singlet, 1).

Step 2: Geometry Optimization

-

Set up a geometry optimization calculation. This step is critical as it locates the lowest energy conformation of the molecule on the potential energy surface.

-

Keyword Example (Gaussian): #p B3LYP/6-31G(d) Opt

-

Keyword Example (ORCA): ! B3LYP def2-SVP Opt (def2-SVP is a comparable basis set)

-

Execute the calculation. The output will be the optimized Cartesian coordinates of the atoms.

Step 3: Frequency Calculation (Self-Validation)

-

Using the optimized geometry from Step 2, perform a frequency calculation. This is a crucial validation step.

-

Keyword Example (Gaussian): #p B3LYP/6-31G(d) Freq

-

Keyword Example (ORCA): ! B3LYP def2-SVP Freq

-

Trustworthiness Check: Analyze the output for the number of imaginary frequencies. A true energy minimum must have zero imaginary frequencies. If one or more are present, it indicates a saddle point (e.g., a transition state), and the geometry must be perturbed and re-optimized.

Step 4: Single-Point Calculation and Population Analysis

-

Once a true minimum is confirmed, use these validated coordinates to run a final single-point energy calculation. This calculation will generate the detailed molecular orbital and electron density information.

-

To obtain detailed orbital composition and atomic charges, request a population analysis.

-

Keyword Example (Gaussian): #p B3LYP/6-31G(d) Pop=Regular

-

Keyword Example (ORCA): ! B3LYP def2-SVP (population analysis is typically standard output)

Analysis and Interpretation of Results

The output from the single-point calculation provides a wealth of quantitative data. The key is to visualize and interpret this data to extract meaningful chemical insights.

Frontier Molecular Orbitals (FMOs) and Energy Gap

The HOMO and LUMO are the most important orbitals for understanding chemical reactivity.

-

Visualization: Use software like GaussView, Avogadro, or Chemcraft to visualize the 3D surfaces of the HOMO and LUMO. Observe where the electron density is concentrated. For this compound, we expect the HOMO to be localized primarily on the electron-rich aniline ring and amino group, while the LUMO will likely be concentrated on the electron-deficient nitro group and the aromatic ring.

-

Quantitative Analysis: Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.

| Parameter | Symbol | Calculated Value (Hartree) | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value from calculation | Value x 27.2114 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value from calculation | Value x 27.2114 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Value x 27.2114 |

Caption: Table for summarizing calculated FMO energies.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule, revealing sites prone to electrostatic interactions.[28][29]

-

Interpretation: The map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[30][31]

-

Expected Features: For this compound, the MEP map will likely show a strong negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding or interaction with electrophiles. A positive potential (blue) is expected around the amino group's hydrogens and potentially near the electron-deficient carbon attached to the nitro group.

Relationship Between Structure and Electronic Properties

The calculated properties can be directly linked back to the molecule's functional groups, providing a clear structure-property relationship.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the orientation of nitro group on the electronic transport properties in single molecular field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. svedbergopen.com [svedbergopen.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Quantum Mechanics: The Hartree-Fock Method [people.chem.ucsb.edu]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. scholars.huji.ac.il [scholars.huji.ac.il]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. gaussian.com [gaussian.com]

- 21. researchgate.net [researchgate.net]

- 22. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 23. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 24. ritme.com [ritme.com]

- 25. hpc.hku.hk [hpc.hku.hk]

- 26. ORCA - FACCTs [faccts.de]

- 27. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

health and safety data for 2-Nitro-6-(trifluoromethyl)aniline

An In-depth Technical Guide to the Health and Safety of 2-Nitro-6-(trifluoromethyl)aniline

Authored by: Gemini, Senior Application Scientist

Introduction: this compound, with CAS Number 24821-17-8, is a fluorinated nitroaromatic amine used as an organic building block in chemical synthesis.[1][2] Its dual functional groups—a nitro group and an aniline moiety—coupled with the electron-withdrawing trifluoromethyl group, make it a valuable intermediate. However, these same structural features necessitate a rigorous and informed approach to its handling and safety management. This guide provides a comprehensive overview of the , drawing parallels from structurally similar compounds to ensure a conservative and proactive safety posture. It is intended for researchers, chemists, and drug development professionals who may handle this or similar reagents.

Chemical and Physical Properties

A foundational understanding of a substance's physical properties is critical for anticipating its behavior under laboratory conditions and for designing appropriate containment and handling strategies.

| Property | Value | Source |

| CAS Number | 24821-17-8 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 48-52 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Synonyms | α,α,α-Trifluoro-6-nitro-ortho-toluidine, 2-Amino-3-nitrobenzotrifluoride |

Hazard Identification and GHS Classification

While specific GHS classification for this compound is not uniformly available, data from analogous compounds like 2-nitroaniline and other trifluoromethyl-substituted anilines provide a strong basis for hazard assessment.[3] The primary hazards are associated with toxicity upon exposure and potential for organ damage with repeated contact.

Summary of Potential Hazards

Structurally similar nitroanilines are classified as toxic upon ingestion, inhalation, or skin contact.[4] A significant systemic risk associated with nitroanilines is the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5][6] This leads to cyanosis (blueish skin), headache, dizziness, and nausea.[5] The effects can be delayed, appearing hours after exposure.[5][6]

Prolonged or repeated exposure may cause damage to organs, particularly the blood, bone marrow, spleen, and liver.[7] This substance is also expected to cause skin and serious eye irritation.[7][8]

GHS Hazard Classification Workflow

The process of classifying a chemical under the Globally Harmonized System (GHS) involves evaluating all available data against a set of established criteria. This workflow ensures a comprehensive and standardized hazard assessment.

Caption: GHS Hazard Classification Workflow.

Anticipated GHS Classification

Based on available data for related compounds, the following GHS classification should be conservatively assumed for this compound:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | Skull and Crossbones / Exclamation Mark |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Skull and Crossbones / Exclamation Mark |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Blood, Liver, Spleen) through prolonged or repeated exposure | Health Hazard |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | None |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[11]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[7][12]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn if there is a splash hazard.[4][11] | Protects against dust particles, splashes, and vapors that can cause serious eye irritation. |

| Skin Protection (Gloves) | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). Always inspect gloves for integrity before use and use proper removal technique.[4][13] | Prevents skin contact, as the compound is presumed to be toxic upon dermal absorption and causes skin irritation.[4][8] |

| Skin Protection (Clothing) | A clean, buttoned lab coat must be worn. For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[4] | Provides a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | When handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95/N99) is required.[4] | Protects against inhalation of the toxic solid particles. |

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][16]

-

Note to Physician: Treat symptomatically. Be alert for delayed onset of methemoglobinemia.[5][6]

Spill Response Workflow

A systematic approach is required to safely manage a chemical spill.

Caption: Chemical Spill Response Workflow.

Fire and Reactivity Data

Flammability and Fire-Fighting

-

Flammability: The compound is a combustible solid.[5] Vapors may form explosive mixtures with air if heated.[7]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10][17]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[7][17]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[17][18]

Reactivity and Stability

-

Stability: Stable under recommended storage conditions.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. Avoid the formation of dust.[7][10]

Storage and Disposal

Storage

Store in a tightly sealed, properly labeled container in a dry, cool, and well-ventilated area.[7][19] Keep away from incompatible materials.[3] The storage area should be accessible only to authorized personnel.

Disposal

This material and its container must be disposed of as hazardous waste.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[15] Do not allow the chemical to enter drains or waterways.[4][11] Contaminated packaging and PPE should be treated as hazardous waste.[6]

Toxicological and Ecological Information

Toxicological Profile

-

Acute Toxicity: As a class, nitroanilines are considered toxic if swallowed, inhaled, or in contact with skin.[6]

-

Chronic Toxicity: Repeated exposure may lead to organ damage, with the blood (methemoglobin formation), liver, and spleen being potential targets.[7]

-

Carcinogenicity and Mutagenicity: No components of this product or similar ones at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[15] Some studies on 2-nitroaniline showed it to be non-mutagenic in relevant bacterial studies.[20]

-

Symptoms of Exposure: Overexposure may cause headache, dizziness, tiredness, nausea, vomiting, and cyanosis (blue lips, fingernails, and skin) due to methemoglobinemia.[5][7]

Ecological Information

This substance is considered toxic or harmful to aquatic life with long-lasting effects.[6][7] It should not be released into the environment.[5] Persistence is unlikely based on some available information for similar compounds, but proper disposal is paramount to prevent environmental contamination.[7]

References

-

ICSC 0306 - 2-NITROANILINE . International Labour Organization. [Link]

-

Safety Data Sheet 2,6-Difluoro-4-(trifluoromethyl)aniline . (2025). Angene Chemical. [Link]

-

SAFETY DATA SHEET 4-(Trifluoromethoxy)aniline . (2008). Thermo Fisher Scientific. [Link]

-

MSDS of 2,3,4-Trifluoro-6-nitroaniline . (2013). [Link]

-

Safety Data Sheet . (2024). Angene Chemical. [Link]

-

SAFETY DATA SHEET 2-Chloro-6-nitro-4-(trifluoromethyl)aniline . (2025). Thermo Fisher Scientific. [Link]

-

MATERIAL SAFETY DATA SHEET - 2-NITRO ANILINE 98% Pure . OXFORD LAB FINE CHEM LLP. [Link]

-

Safety Data Sheet: 2-Nitroaniline . Carl ROTH. [Link]

-

2-(Trifluoromethyl)aniline . PubChem. [Link]

-

2-NITROANILINE CAS N°: 88-74-4 . (2003). OECD SIDS. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 24821-17-8|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. ICSC 0306 - 2-NITROANILINE [chemicalsafety.ilo.org]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.com [fishersci.com]

- 8. canbipharm.com [canbipharm.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. capotchem.cn [capotchem.cn]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. aksci.com [aksci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

The Ascendancy of a Privileged Scaffold: A Historical and Technical Guide to 2-Substituted Trifluoromethyl Anilines in Modern Chemistry

Abstract

The introduction of the trifluoromethyl group into aromatic systems has been a transformative event in medicinal and agricultural chemistry. Among the myriad of fluorinated building blocks, 2-substituted trifluoromethyl anilines have emerged as a particularly privileged scaffold. The unique interplay between the sterically demanding and powerfully electron-withdrawing trifluoromethyl group and an adjacent substituent at the ortho position imparts a distinct set of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the historical context, the evolution of synthetic strategies, the nuanced electronic and steric effects, and the pivotal applications of this important class of molecules.

Introduction: The Dawn of Aromatic Fluorination and the Rise of a Key Intermediate

The journey of 2-substituted trifluoromethyl anilines begins with the broader history of aromatic trifluoromethylation. A seminal moment in this field was the work of Frédéric Swarts in the late 19th century, who first demonstrated the synthesis of benzotrifluoride.[1] However, the direct and selective synthesis of functionalized trifluoromethyl anilines, particularly the 2-substituted isomers, remained a significant challenge for decades.